2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(4-chlorophenyl)-1-{3-[(piperidin-1-yl)methyl]-1,4-thiazepan-4-yl}ethan-1-one” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceutical drugs . Piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds .Mechanism of Action
Target of Action
The primary target of this compound is Coagulation Factor X . Factor X is a vitamin K-dependent glycoprotein that plays a crucial role in the coagulation cascade, which is responsible for blood clotting .
Biochemical Pathways
The compound’s interaction with Factor X suggests that it affects the coagulation cascade, a complex biochemical pathway that leads to blood clotting . Disruption or alteration of this pathway can have significant downstream effects, potentially influencing the rate and extent of clot formation.
Pharmacokinetics
It’s known that piperidine derivatives, a class of compounds to which this molecule belongs, show a wide variety of biological activities . These properties can significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action.
Result of Action
Compounds with similar structures have been shown to act as either central nervous system (cns) depressants or stimuli, based on dosage levels . They also show anti-tubercular, anti-cancer, anti-tumor, and, in particular, anti-leukemic activities .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(piperidin-1-ylmethyl)-1,4-thiazepan-4-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27ClN2OS/c20-17-7-5-16(6-8-17)13-19(23)22-11-4-12-24-15-18(22)14-21-9-2-1-3-10-21/h5-8,18H,1-4,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHTZAUMCOLJBBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2CSCCCN2C(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.